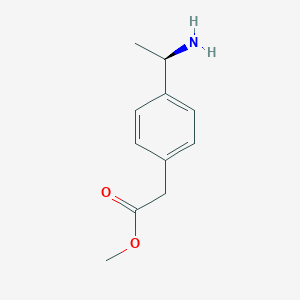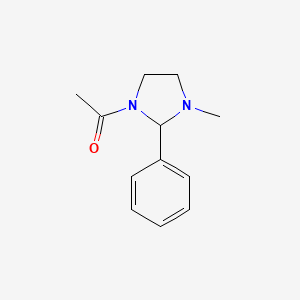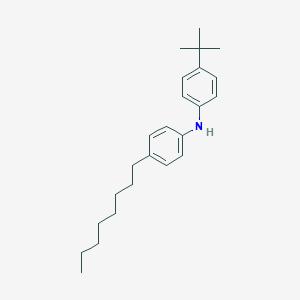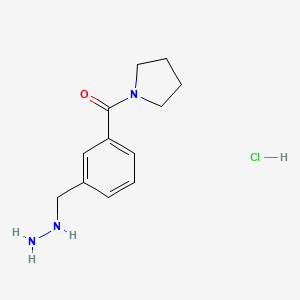
(3-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride is a chemical compound that features a hydrazinylmethyl group attached to a phenyl ring, which is further connected to a pyrrolidin-1-yl methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride typically involves the reaction of a hydrazine derivative with a phenyl ketone, followed by the introduction of a pyrrolidine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction could produce different hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used to probe the mechanisms of enzyme action or to develop new biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals .
Wirkmechanismus
The mechanism of action of (3-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride
- (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
- (2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone
Uniqueness
What sets (3-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride apart from similar compounds is its specific hydrazinylmethyl group attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H18ClN3O |
|---|---|
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
[3-(hydrazinylmethyl)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c13-14-9-10-4-3-5-11(8-10)12(16)15-6-1-2-7-15;/h3-5,8,14H,1-2,6-7,9,13H2;1H |
InChI-Schlüssel |
CBTXSKORNCGKJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)CNN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


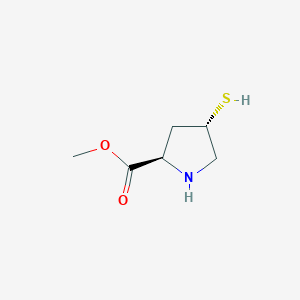
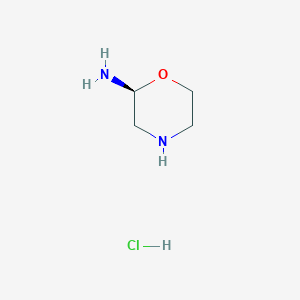
![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
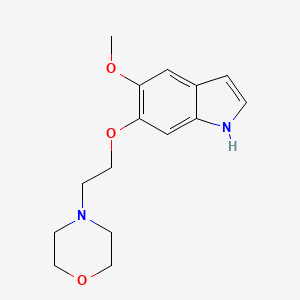
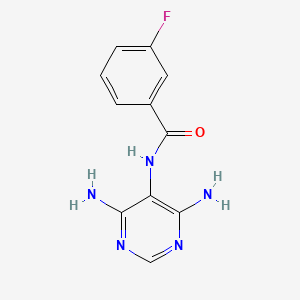
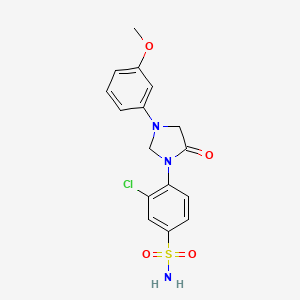
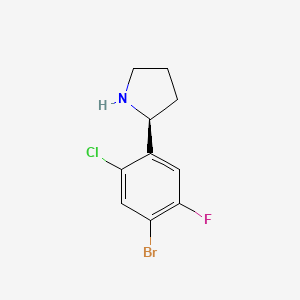

![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
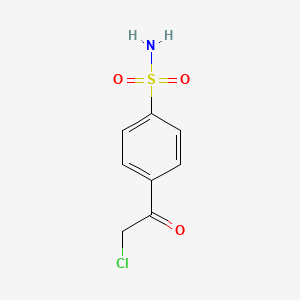
![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)
